molecular formula C4H8N2O2 B121263 N-Nitrosomorpholine-d4 CAS No. 61578-30-1

N-Nitrosomorpholine-d4

Cat. No.: B121263
CAS No.: 61578-30-1
M. Wt: 120.14 g/mol
InChI Key: ZKXDGKXYMTYWTB-LNLMKGTHSA-N
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Description

N-Nitrosomorpholine-d4 is a deuterated analog of N-nitrosomorpholine. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 3 and 5 positions of the morpholine ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their chemical and biological properties. This compound is less carcinogenic and mutagenic compared to its non-deuterated counterpart .

Scientific Research Applications

N-Nitrosomorpholine-d4 has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 3,3,5,5-Tetradeutero-N-nitrosomorpholine is the liver microsomes . These are a type of endoplasmic reticulum found in the liver cells and play a crucial role in the metabolism of many compounds.

Mode of Action

3,3,5,5-Tetradeutero-N-nitrosomorpholine interacts with its target through a process known as α-Hydroxylation . This process involves the addition of a hydroxyl group (OH) to the α-position of the compound, which is facilitated by the liver microsomes .

Biochemical Pathways

The α-Hydroxylation of 3,3,5,5-Tetradeutero-N-nitrosomorpholine leads to the production of (2-hydroxyethoxy)acetaldehyde . This compound is then further metabolized to (2-hydroxyethoxy)acetic acid . Other metabolites identified include N-nitroso (2-hydroxyethyl)glycine from β-hydroxylation, N-nitrosodiethanolamine, and unchanged N-nitrosomorpholine .

Pharmacokinetics

The pharmacokinetics of 3,3,5,5-Tetradeutero-N-nitrosomorpholine involves its metabolism in the liver, followed by excretion in the urine . The metabolites identified in the urine include (2-hydroxyethoxy)acetic acid, N-nitroso (2-hydroxyethyl)glycine, N-nitrosodiethanolamine, and unchanged N-nitrosomorpholine .

Result of Action

The α-Hydroxylation of 3,3,5,5-Tetradeutero-N-nitrosomorpholine is believed to be the mechanism of activation of the compound . It is noted that 3,3,5,5-tetradeutero-n-nitrosomorpholine is less carcinogenic and less mutagenic than its non-deuterated counterpart, n-nitrosomorpholine .

Action Environment

The action of 3,3,5,5-Tetradeutero-N-nitrosomorpholine can be influenced by various environmental factors. For instance, deuterium substitution in the α-positions of N-nitrosomorpholine caused a decrease in the extent of α-hydroxylation . This indicates that the isotopic composition of the compound can affect its metabolic activation and subsequent action.

Preparation Methods

The synthesis of N-Nitrosomorpholine-d4 involves the deuteration of N-nitrosomorpholine. This can be achieved through the use of deuterated reagents and solvents. One common method involves the reaction of N-nitrosomorpholine with deuterated water (D2O) in the presence of a deuterium exchange catalyst. The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete deuteration .

Chemical Reactions Analysis

N-Nitrosomorpholine-d4 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

N-Nitrosomorpholine-d4 is unique due to its deuterium substitution, which imparts different chemical and biological properties compared to its non-deuterated counterpart, N-nitrosomorpholine. Similar compounds include:

Properties

IUPAC Name

3,3,5,5-tetradeuterio-4-nitrosomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXDGKXYMTYWTB-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(COCC(N1N=O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210583
Record name 3,3,5,5-Tetradeutero-N-nitrosomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61578-30-1
Record name 3,3,5,5-Tetradeutero-N-nitrosomorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061578301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,5,5-Tetradeutero-N-nitrosomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrosomorpholine-d4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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